![molecular formula C12H12O4 B14230334 4,5-Dimethoxy-2-[(prop-2-yn-1-yl)oxy]benzaldehyde CAS No. 552311-66-7](/img/structure/B14230334.png)
4,5-Dimethoxy-2-[(prop-2-yn-1-yl)oxy]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dimethoxy-2-[(prop-2-yn-1-yl)oxy]benzaldehyde is an aromatic aldehyde with the molecular formula C12H12O4. This compound features a benzene ring substituted with two methoxy groups and a prop-2-yn-1-yloxy group, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethoxy-2-[(prop-2-yn-1-yl)oxy]benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 4,5-dimethoxybenzaldehyde.
Alkylation: The aldehyde undergoes alkylation with propargyl bromide in the presence of a base such as potassium carbonate. This reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.
化学反応の分析
Types of Reactions
4,5-Dimethoxy-2-[(prop-2-yn-1-yl)oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 4,5-Dimethoxy-2-[(prop-2-yn-1-yl)oxy]benzoic acid.
Reduction: 4,5-Dimethoxy-2-[(prop-2-yn-1-yl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4,5-Dimethoxy-2-[(prop-2-yn-1-yl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4,5-Dimethoxy-2-[(prop-2-yn-1-yl)oxy]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The methoxy and prop-2-yn-1-yloxy groups may also contribute to the compound’s overall reactivity and binding affinity.
類似化合物との比較
Similar Compounds
4,5-Dimethoxy-2-[(prop-2-yn-1-yl)oxy]benzoic acid: An oxidized derivative with similar structural features.
4,5-Dimethoxy-2-[(prop-2-yn-1-yl)oxy]benzyl alcohol: A reduced form of the compound.
4,5-Dimethoxy-2-[(prop-2-yn-1-yl)oxy]benzene: A related compound lacking the aldehyde group.
特性
CAS番号 |
552311-66-7 |
|---|---|
分子式 |
C12H12O4 |
分子量 |
220.22 g/mol |
IUPAC名 |
4,5-dimethoxy-2-prop-2-ynoxybenzaldehyde |
InChI |
InChI=1S/C12H12O4/c1-4-5-16-10-7-12(15-3)11(14-2)6-9(10)8-13/h1,6-8H,5H2,2-3H3 |
InChIキー |
BGTLQCFYLTURCB-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C(=C1)C=O)OCC#C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[6-(3-Methoxyphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14230254.png)
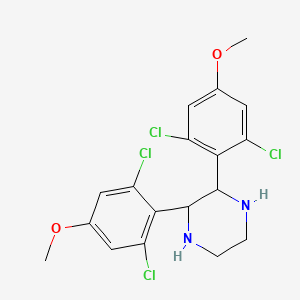
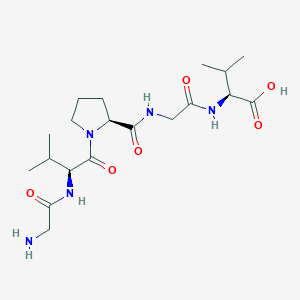
![2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14230272.png)

![2-[6-(4-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14230295.png)
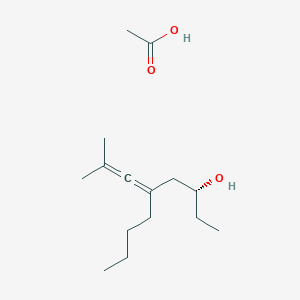
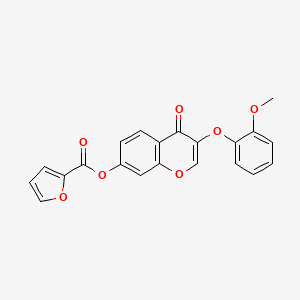
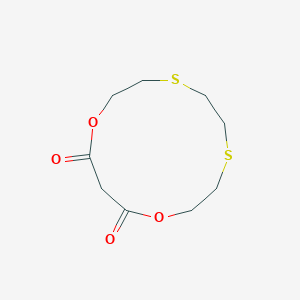
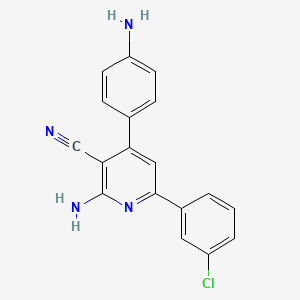
![1-(6-{[(2R)-2-Phenylpropanoyl]oxy}hexyl)pyridin-1-ium iodide](/img/structure/B14230312.png)
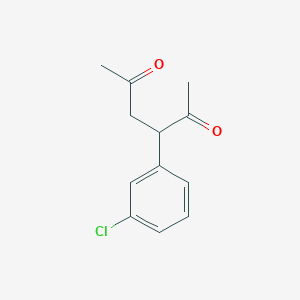
![3-{[(3-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione](/img/structure/B14230320.png)
![1H-Benzimidazole-5-carboxylic acid, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14230328.png)
